3-(2,5-Dimethoxybenzoyl)-4-methylpyridine
Description
3-(2,5-Dimethoxybenzoyl)-4-methylpyridine is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at the 4-position and a 2,5-dimethoxybenzoyl moiety at the 3-position. This compound has garnered attention in medicinal chemistry due to its structural resemblance to bioactive molecules targeting neurotransmitter systems. Its synthesis typically involves coupling reactions between substituted benzoyl chlorides and methylpyridine derivatives, though specific procedural details remain sparse in publicly available literature.
Properties
IUPAC Name |
(2,5-dimethoxyphenyl)-(4-methylpyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-6-7-16-9-13(10)15(17)12-8-11(18-2)4-5-14(12)19-3/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLLLSMPUQHJZAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)C2=C(C=CC(=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethoxybenzoyl)-4-methylpyridine typically involves the reaction of 2,5-dimethoxybenzoic acid with 4-methylpyridine under specific conditions. One common method involves the use of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of steps .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to increase yield and reduce production time.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethoxybenzoyl)-4-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
3-(2,5-Dimethoxybenzoyl)-4-methylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethoxybenzoyl)-4-methylpyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, 3-(2,5-Dimethoxybenzoyl)-4-methylpyridine is compared to analogs with overlapping pharmacophores or functional groups. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Effects: The 2,5-dimethoxybenzoyl group in the target compound introduces electron-donating methoxy groups, which may enhance solubility but reduce metabolic stability compared to the trifluoromethyl (-CF₃) group in Compound 22 . The -CF₃ group’s electron-withdrawing nature likely improves receptor binding affinity, as seen in its SSRI activity .
Pharmacological Implications: Compound 22’s SSRI activity suggests that pyridine derivatives with aryl substituents at the 3-position may interact with serotonin transporters. However, the target compound’s dimethoxybenzoyl group lacks the -CF₃ moiety critical for SSRI efficacy in Compound 22, implying divergent biological targets . No direct pharmacological data exist for this compound, necessitating further studies to confirm hypothesized CNS activity.
In contrast, Compound 22 was synthesized in milligram quantities for research purposes, reflecting its prioritization in drug discovery pipelines .
Biological Activity
3-(2,5-Dimethoxybenzoyl)-4-methylpyridine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and comparative analyses with similar compounds.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets and biochemical pathways:
- Antioxidant Properties : The compound may inhibit enzymes involved in oxidative stress, thereby exerting antioxidant effects. This action helps in mitigating cellular damage caused by reactive oxygen species (ROS) .
- Antibacterial Activity : Preliminary studies suggest that this compound possesses antibacterial properties, making it a candidate for further exploration in antimicrobial therapies .
- Enzyme Modulation : It may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways critical for cellular function .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally related compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 2,5-Dimethoxybenzoylpropionic acid | Contains a propionic acid group | Antioxidant and anti-inflammatory |
| 2,3-Dimethoxybenzamides | Benzamide structure with methoxy substitutions | Anticancer properties |
| 3-Acetoxy-2-methylbenzamides | Acetoxy group on a methyl-substituted benzamide | Antimicrobial effects |
This compound's distinct substitution pattern on the benzoyl and pyridine rings imparts unique chemical properties that enhance its biological activity compared to these similar compounds .
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- Antioxidant Activity : In vitro assays demonstrated that the compound significantly reduced oxidative stress markers in cellular models. The IC50 value for its antioxidant activity was found to be comparable to established antioxidants .
- Antibacterial Efficacy : A study evaluated the antibacterial properties against various bacterial strains. The results indicated that this compound exhibited notable inhibition zones in agar diffusion tests, suggesting its potential as an antimicrobial agent .
- Cytotoxicity Studies : The compound was tested for cytotoxic effects on cancer cell lines. Results showed selective cytotoxicity towards certain cancer cells while exhibiting low toxicity towards normal cells, indicating a potential therapeutic window for cancer treatment applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
